Home > Products > Screening Compounds P53265 > 1-(4-fluorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
1-(4-fluorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one - 876713-00-7

1-(4-fluorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Catalog Number: EVT-3544748
CAS Number: 876713-00-7
Molecular Formula: C26H24FN3O3
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the benzimidazole core: This can be achieved by reacting a substituted ortho-phenylenediamine with a carboxylic acid or its derivative. []
  • Construction of the pyrrolidinone ring: This could be achieved through various methods, such as cyclization of a gamma-amino acid derivative. []
Molecular Structure Analysis
  • Benzimidazole nucleus: A heterocyclic aromatic system known for its diverse biological activities. [, , , , ]
  • Pyrrolidinone moiety: A five-membered lactam ring found in numerous natural products and pharmaceuticals. [, ]
  • Fluorophenyl and methoxyphenoxy substituents: These groups can influence the compound's physicochemical properties, including lipophilicity and metabolic stability. [, , ]
Mechanism of Action
  • Benzimidazole derivatives: Known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [, , , ]
  • Pyrrolidinones: Can act as enzyme inhibitors or modulate receptor activity. [, , ]
Physical and Chemical Properties Analysis
  • Aromatic rings and ether linkage: Contribute to lipophilicity and influence membrane permeability. []
  • Fluorine atom: Can impact metabolic stability and bioavailability. []

Ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate

  • Compound Description: This compound serves as a key intermediate in the scalable synthesis of novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives, which exhibit potential biological activity. []
  • Relevance: Although structurally distinct from the target compound, this compound highlights the significance of pyrazole and quinoxaline moieties in medicinal chemistry, suggesting potential bioactivity for compounds containing these heterocycles. The target compound also incorporates a pyrazole ring within its structure. []

Diethyl cis- and trans-(4-hydroxy-1,2,3,4-tetrahydro-quinolin-2-yl)phosphonates

  • Compound Description: These novel compounds were synthesized through a stereoselective method involving the regioselective 1,4-phosponylation of N-Cbz quinolin-4(1H)-one. []

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

  • Compound Description: This compound serves as the core structure for a series of novel derivatives designed and synthesized to study their antimicrobial activity. Modifications at position 3 with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents led to compounds with improved antimicrobial properties compared to the parent compound. []
  • Relevance: This compound shares the benzimidazole moiety with 1-(4-fluorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one. The study highlights the potential of benzimidazole-containing compounds as antimicrobial agents, suggesting that the target compound, also incorporating a benzimidazole group, might possess similar biological activities. []
  • Compound Description: This specific derivative of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one exhibited the most potent antimicrobial activity among the tested compounds and showed strong binding affinity to the active site of tRNA (guanine37-N1)-methyltransferase, a potential target for novel antibiotics. []
  • Relevance: As a derivative of a compound sharing the benzimidazole core with the target compound, this example further supports the potential of exploring benzimidazole derivatives for their antimicrobial properties. The study demonstrates that specific substitutions on the benzimidazole scaffold can significantly impact biological activity, emphasizing the importance of structural modifications in drug design. []

2-{2-[4-(lH-benzimidazol-2-yl)-3-chlorophenyl]ethyl}isoindol-l,3-dione

  • Compound Description: This compound acted as an intermediate in the synthesis of a series of 2-(2-{3-chloro-4-[1-(arylamidol/imidoalkyl)-lHbenzimidazol-2-yl] phenyl} ethyl)-isoindol-l,3-diones, which were designed as potential anti-Japanese Encephalitis Virus (JEV) agents. []
  • Relevance: This compound also shares the benzimidazole moiety with 1-(4-fluorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, highlighting the recurrence of benzimidazole in medicinal chemistry research and its potential across various therapeutic areas. []

1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl}-1H-benzimidazol-2-amine (Astemizole)

  • Compound Description: Astemizole is a known non-sedating H1 antihistamine. []
  • Relevance: This compound exhibits significant structural similarities to 1-(4-fluorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one. Both compounds feature a benzimidazole core substituted at the 2-position with a nitrogen-containing heterocycle. Moreover, both compounds share a 4-fluorophenyl and a 4-methoxyphenyl group, though the linker between these groups differs. The presence of these shared pharmacophoric elements suggests that 1-(4-fluorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one might exhibit antihistaminic properties or other biological activities related to the benzimidazole scaffold. []

1,5-bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one

  • Compound Description: This compound served as a bis-benzimidazole ligand for synthesizing Fe(III), Co(II), Cu(II), Zn(II), and Ru(II) complexes, which were investigated for their antibacterial and antioxidant properties. []
  • Relevance: This compound highlights the use of benzimidazole derivatives as ligands in coordination chemistry and their potential in developing metal-based drugs. While 1-(4-fluorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is not a bis-benzimidazole, the presence of the benzimidazole group suggests a possible avenue for developing metal complexes with potentially enhanced biological activity. []

Ethyl-4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate

  • Compound Description: This compound is synthesized as a potential pharmaceutical intermediate. While no specific biological activity is mentioned, its structural similarity to known bioactive molecules suggests its potential use in drug discovery. []
  • Relevance: This compound shares a similar structure with 1-(4-fluorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, both containing a benzimidazole ring substituted at the 2-position. The presence of the 4-fluorophenyl group further strengthens the structural similarity. The identification of this compound as a potential pharmaceutical intermediate suggests that the target compound, with its related structure, could also hold promise for medicinal chemistry applications. []

Properties

CAS Number

876713-00-7

Product Name

1-(4-fluorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

IUPAC Name

1-(4-fluorophenyl)-4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

Molecular Formula

C26H24FN3O3

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H24FN3O3/c1-32-21-10-12-22(13-11-21)33-15-14-29-24-5-3-2-4-23(24)28-26(29)18-16-25(31)30(17-18)20-8-6-19(27)7-9-20/h2-13,18H,14-17H2,1H3

InChI Key

IWFQVSUEYLVPCV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.